molecular formula C9H12N2O3 B3020399 7-methoxy-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 2059954-61-7

7-methoxy-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B3020399
CAS No.: 2059954-61-7
M. Wt: 196.206
InChI Key: BTPPJYYSYCBHNS-UHFFFAOYSA-N
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Description

7-Methoxy-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 129912-15-8) is a polycyclic heterocyclic compound featuring a methoxy group (-OCH₃) at position 7 and a carboxylic acid (-COOH) at position 2 of the imidazo[1,2-a]pyridine scaffold. The "5H,6H,7H,8H" designation indicates partial saturation of the bicyclic system, distinguishing it from fully aromatic analogs. Its molecular formula is C₉H₈N₂O₃, with a molecular weight of 192.17 g/mol . This compound is of interest in medicinal chemistry due to the pharmacological versatility of imidazo[1,2-a]pyridines, which exhibit anticancer, antimicrobial, and antiviral activities . The methoxy group and saturated ring system may influence solubility, metabolic stability, and target binding, making it a valuable scaffold for drug discovery.

Properties

IUPAC Name

7-methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-14-6-2-3-11-5-7(9(12)13)10-8(11)4-6/h5-6H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPPJYYSYCBHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN2C=C(N=C2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization and methoxylation .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-methoxy-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups .

Scientific Research Applications

7-methoxy-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methoxy-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Imidazo[1,2-a]pyridine-2-carboxylic Acid Derivatives

Compound Name Substituent Position & Group Molecular Weight (g/mol) Synthetic Method (Yield) Key Properties/Activities
7-Methoxy-5H,6H,7H,8H-imidazo[...]-2-COOH 7-OCH₃, saturated ring 192.17 Continuous flow (moderate-high) Enhanced solubility, metabolic stability
5-Methoxyimidazo[...]-2-COOH 5-OCH₃ 192.17 Traditional saponification Proximity to -COOH alters electronic effects
5-Methylimidazo[...]-2-COOH 5-CH₃ 176.17 Condensation/saponification High lipophilicity, BBB penetration
6-Chloroimidazo[...]-2-COOH 6-Cl 200.61 Halogenation post-synthesis Electron-withdrawing, hydrophobic interactions

Biological Activity

7-Methoxy-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the cyclization of 2-aminopyridine with aldehydes or ketones under specific conditions. The methoxylation step is crucial for enhancing its biological activity. The general synthetic route can be summarized as follows:

  • Starting Materials : 2-Aminopyridine and suitable aldehyde or ketone.
  • Reaction Conditions : Cyclization followed by methoxylation.
  • Purification : Using techniques such as recrystallization or chromatography.

The biological activity of this compound is primarily linked to its ability to interact with various molecular targets within biological systems. It is believed to modulate enzyme activities and receptor interactions, influencing several biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of vital metabolic pathways.

Anticancer Properties

Several studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). IC50 values in these studies indicate significant antiproliferative activity.
Cell LineIC50 (µM)Reference
MCF-73.79
A5490.39

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes that are pivotal in cancer progression and microbial resistance. For example, it has shown potential as an inhibitor of Aurora-A kinase, which is involved in cell cycle regulation.

Case Studies

  • Study on Antimicrobial Effects : A study evaluated the antimicrobial efficacy of various derivatives of imidazo[1,2-a]pyridine compounds against clinical isolates. The results indicated that modifications at the 7-position enhanced antimicrobial activity significantly compared to unsubstituted analogs.
  • Anticancer Activity : In a comparative study involving several imidazo derivatives, this compound demonstrated superior cytotoxicity against MCF-7 cells when compared to standard chemotherapeutics like doxorubicin.

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